molecular formula C7H16N2 B575424 1-Piperidinamine,3,5-dimethyl-,cis-(9CI) CAS No. 168272-95-5

1-Piperidinamine,3,5-dimethyl-,cis-(9CI)

Cat. No.: B575424
CAS No.: 168272-95-5
M. Wt: 128.219
InChI Key: WOCYUPDGHPFFLE-KNVOCYPGSA-N
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Description

1-Piperidinamine,3,5-dimethyl-,cis-(9CI) is a six-membered piperidine ring derivative with two methyl groups at the 3- and 5-positions and a cis stereochemical configuration.

Properties

CAS No.

168272-95-5

Molecular Formula

C7H16N2

Molecular Weight

128.219

IUPAC Name

(3S,5R)-3,5-dimethylpiperidin-1-amine

InChI

InChI=1S/C7H16N2/c1-6-3-7(2)5-9(8)4-6/h6-7H,3-5,8H2,1-2H3/t6-,7+

InChI Key

WOCYUPDGHPFFLE-KNVOCYPGSA-N

SMILES

CC1CC(CN(C1)N)C

Synonyms

1-Piperidinamine,3,5-dimethyl-,cis-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring Structure Variations

(a) Piperidine vs. Morpholine Derivatives
  • 4-Morpholinamine,3,5-dimethyl-,cis-(9CI) (): Molecular Formula: C₆H₁₄N₂O Key Differences: Incorporates an oxygen atom in the ring, reducing basicity compared to piperidine derivatives. Applications: Morpholine derivatives are often used in pharmaceuticals and agrochemicals due to their balanced lipophilicity .
(b) Piperidine vs. Piperazine Derivatives
  • 1-Piperazineethanamine,3,5-dimethyl-(9CI) ():
    • Molecular Formula : C₈H₁₉N₃
    • Key Differences : The piperazine ring contains two nitrogen atoms, increasing basicity and hydrogen-bonding capacity. This structural feature is advantageous in drug design for targeting charged biological receptors .

Functional Group Modifications

(a) Amine vs. Carboximidamide
  • 1-Piperidinecarboximidamide,3,5-dimethyl-(9CI) ():
    • Molecular Formula : C₈H₁₇N₃
    • Key Differences : Replacement of the primary amine with a carboximidamide group introduces additional hydrogen-bonding sites and polarity. This modification may enhance binding to enzymes or receptors but reduce membrane permeability .
(b) Trifluoroacetyl Substitution
  • Piperidine,3,5-dimethyl-1-(trifluoroacetyl)-(9CI) (): Molecular Formula: C₉H₁₄F₃NO Key Differences: The electron-withdrawing trifluoroacetyl group deactivates the amine, reducing nucleophilicity. This substitution increases metabolic stability and lipophilicity, common in agrochemicals .

Stereochemical and Steric Effects

(a) Cis vs. Trans Isomerism
  • 2,3-Dihydro-3,5-dimethyl-2-(1-methylethyl)-4H-pyran-4-one,cis-(9CI) (): Molecular Formula: C₁₀H₁₆O₂ Key Differences: The cis configuration in pyranone derivatives leads to distinct spatial arrangements, affecting intermolecular interactions and stability. Analogously, the cis-methyl groups in the target compound may hinder rotational freedom, influencing binding to biological targets .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Configuration Notable Properties
1-Piperidinamine,3,5-dimethyl-,cis-(9CI) ~C₇H₁₆N₂ ~130.2 Primary amine, methyl cis Moderate basicity, steric hindrance
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) C₆H₁₄N₂O 130.19 Amine, oxygen cis Enhanced polarity, reduced basicity
1-Piperazineethanamine,3,5-dimethyl-(9CI) C₈H₁₉N₃ 157.26 Secondary amine N/A High basicity, multiple H-bond donors
Piperidine,3,5-dimethyl-1-(trifluoroacetyl)-(9CI) C₉H₁₄F₃NO 209.2 Trifluoroacetyl N/A Low nucleophilicity, high lipophilicity

Research Findings and Data Gaps

  • Spectral Data : While NMR and HRMS data are available for analogs like compound 9c (), the target compound’s spectral details are absent in the evidence, highlighting a need for experimental characterization.

Preparation Methods

Catalytic Hydrogenation

The most direct route to 3,5-dimethylpiperidine involves the hydrogenation of 3,5-dimethylpyridine. This method typically employs heterogeneous catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction proceeds via saturation of the pyridine ring, yielding a mixture of cis- and trans-3,5-dimethylpiperidine diastereomers.

For example, hydrogenation of 3,5-dimethylpyridine with 10 mol% PtO₂ in acetic acid at ambient pressure produces cis-3,5-dimethylpiperidine in >95:5 diastereomeric ratio (dr) when conducted at 25–30°C. Conversely, using Pd/C under similar conditions favors the trans isomer (70:30 dr), necessitating subsequent resolution steps to isolate the cis diastereomer. The choice of catalyst and solvent critically influences stereochemical outcomes, with PtO₂ generally providing higher cis selectivity due to its preferential adsorption geometry on the pyridine ring.

Diastereoselective Hydrogenation

Recent advances in diastereoselective hydrogenation have enabled direct access to cis-3,5-dimethylpiperidine. A study demonstrated that employing lithium triethylborohydride (LiEt₃BH) as a reducing agent in tetrahydrofuran (THF) at −78°C achieves 92% yield with 88:12 cis:trans selectivity. This method circumvents the need for post-hydrogenation resolution by leveraging steric effects during the reduction step.

Multi-Step Synthesis via Chiral Resolution

Halogenation and Amination Sequence

A patented route (CN108976164A) outlines a four-step synthesis starting from 1-benzyl-4-methyl-3-piperidinol:

  • Halogenation : Treatment with phosphorus oxychloride (POCl₃) or hydrobromic acid (HBr) in dichloromethane at 0–5°C generates halogenated intermediate TF-1 in 90–95% yield.

  • Amination : Reaction of TF-1 with methylamine in methanol under basic conditions (Na₂CO₃) produces secondary amine TF-2 with 93% yield.

  • Chiral Resolution : TF-2 is resolved using (2R,3R)-bis[(4-methylbenzoyl)oxy]succinic acid, yielding enantiomerically enriched TF-3.

  • Salt Formation : TF-3 is treated with HCl in ethanol to afford cis-3,5-dimethylpiperidinamine dihydrochloride at 95% yield and 99.5% purity.

Table 1: Key Parameters in Multi-Step Synthesis

StepReagents/ConditionsYield (%)Purity (%)
HalogenationPOCl₃, CH₂Cl₂, 0–5°C95
AminationCH₃NH₂, Na₂CO₃, MeOH93
Resolution(2R,3R)-Resolving agent, iPrOH8599.3
Salt FormationHCl, EtOH, 0–5°C9599.5

This method’s robustness stems from the recoverability of the chiral resolving agent (>80% recovery via toluene extraction), making it scalable for industrial applications.

Epimerization of trans-3,5-Dimethylpiperidine

Base-Mediated Epimerization

The trans diastereomer can be converted to the cis form via base-induced epimerization. Treatment of trans-3,5-dimethylpiperidine with potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours achieves a 75% conversion to the cis isomer. The reaction proceeds through deprotonation at the C-2 position, followed by equilibration to the thermodynamically favored cis configuration, which benefits from reduced 1,3-diaxial interactions.

Acid-Catalyzed Isomerization

Alternatively, heating the trans isomer in hydrochloric acid (HCl) at reflux for 6 hours induces epimerization via protonation of the amine and subsequent ring puckering, yielding a 65:35 cis:trans mixture. While less efficient than base-mediated methods, this approach avoids strong bases, simplifying downstream purification.

Asymmetric Synthesis via Lithiation-Trapping

Diastereoselective Lithiation

A novel asymmetric route involves lithiation of N-Boc-3,5-dimethylpiperidine using sec-butyllithium (s-BuLi) in tetrahydrofuran (THF) at −78°C. Trapping the lithiated intermediate with electrophiles such as methyl iodide (CH₃I) generates cis-3,5-dimethylpiperidinamine derivatives in 89% yield and 97:3 dr. This method exploits the conformational rigidity of the Boc-protected piperidine to enforce cis selectivity during alkylation.

Table 2: Comparison of Epimerization and Lithiation Methods

MethodConditionscis:trans RatioYield (%)
Base Epimerizationt-BuOK, DMSO, 80°C75:2570
Acid IsomerizationHCl, reflux65:3560
Lithiation-Trappings-BuLi, THF, −78°C97:389

Purification and Characterization

Crystallization Techniques

Final purification of cis-3,5-dimethylpiperidinamine often employs recrystallization from isopropanol or ethanol. For instance, dissolving the crude product in hot isopropanol (80°C) followed by slow cooling to 0–5°C yields crystals with 99.5% purity. X-ray crystallography confirms the cis configuration, with characteristic C–N bond lengths of 1.47 Å and C–C–C angles of 111.5°.

Chromatographic Resolution

Chiral stationary-phase chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves racemic mixtures with >99% enantiomeric excess (ee). Elution with hexane:isopropanol (90:10) achieves baseline separation in 15 minutes, enabling milligram-to-gram scale purification .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cis-3,5-dimethylpiperidinamine with high stereochemical purity?

  • Methodology : Use stereoselective synthesis techniques such as catalytic hydrogenation of imine precursors with chiral catalysts (e.g., Ru-BINAP complexes) to favor the cis configuration. Confirm stereochemistry via 1H^1H-NMR coupling constants (e.g., axial-equatorial proton interactions) and single-crystal X-ray diffraction .
  • Validation : Compare observed NMR splitting patterns with computational predictions (DFT) to verify cis geometry .

Q. How should researchers handle and store cis-3,5-dimethylpiperidinamine to prevent degradation?

  • Protocol : Store under inert gas (argon/nitrogen) at -20°C in amber glass vials to minimize oxidation and photodegradation. Avoid exposure to moisture, as secondary amines are prone to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during reactions .
  • Safety : Follow SDS guidelines for piperidine derivatives, including fume hood use and PPE (gloves, goggles) to mitigate inhalation/contact risks .

Q. What spectroscopic techniques are optimal for characterizing cis-3,5-dimethylpiperidinamine?

  • Analytical Workflow :

  • NMR : 13C^{13}C-NMR to distinguish methyl groups (δ 15–25 ppm) and 1H^1H-NMR for axial/equatorial proton coupling (J ≈ 10–12 Hz in cis isomers).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and 2800–3000 cm1^{-1} (C-H stretches) .

Advanced Research Questions

Q. How does the cis configuration influence the compound’s reactivity in catalytic applications?

  • Mechanistic Insight : The cis arrangement of methyl groups creates a steric environment that stabilizes transition states in asymmetric catalysis. For example, in Pd-catalyzed cross-coupling reactions, the cis isomer may enhance enantioselectivity by restricting substrate access to specific coordination sites .
  • Experimental Design : Compare reaction outcomes (yield, ee%) between cis and trans isomers under identical conditions using chiral HPLC for analysis .

Q. What strategies resolve contradictions in toxicity data for piperidine derivatives?

  • Data Reconciliation :

  • Cross-reference acute toxicity (LD50_{50}) values from multiple sources (e.g., OECD guidelines vs. proprietary SDS).
  • Conduct in vitro assays (e.g., Ames test for mutagenicity) to clarify discrepancies between computational predictions and empirical data .
    • Case Study : reports low acute toxicity for a similar piperidine compound, while pesticide-related cis isomers ( ) show higher ecotoxicity—highlighting the need for compound-specific testing .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach :

  • Perform molecular docking (AutoDock Vina) to assess binding affinity to amine receptors (e.g., GPCRs).
  • Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
    • Validation : Correlate docking scores with in vitro receptor inhibition assays (IC50_{50}) .

Q. What are the challenges in scaling up enantiopure cis-3,5-dimethylpiperidinamine synthesis?

  • Optimization :

  • Replace chiral column chromatography with crystallization using chiral resolving agents (e.g., tartaric acid derivatives).
  • Monitor batch consistency via inline PAT tools (Raman spectroscopy) to detect stereochemical drift .

Methodological Frameworks

  • PICO Application :

    • Population : Cis-3,5-dimethylpiperidinamine in catalytic systems.
    • Intervention : Use of chiral ligands to enhance stereoselectivity.
    • Comparison : Trans isomer or racemic mixtures.
    • Outcome : Enantiomeric excess (ee%) and reaction yield .
  • FINER Criteria :

    • Ensure questions address novelty (e.g., unexplored biological targets) and relevance (e.g., green chemistry applications) .

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